molecular formula C5H3ClN4O2S2 B1393228 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 924964-21-6

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No. B1393228
M. Wt: 250.7 g/mol
InChI Key: CRGNDNVYOIZJQY-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is a compound with a unique tetrazole and thiophene ring1. It is a heterocyclic aromatic molecule2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, related compounds have been synthesized through various methods, including condensation reactions3.



Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring and a thiophene ring1. The molecular formula is C5H3ClN4O2S21.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds have been involved in olefination reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.7 g/mol1. More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.


Scientific Research Applications

  • Synthesis and Characterization 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is involved in various synthetic processes. For instance, it is used in the synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides and 5-aminotetrazole, as studied by PeetNorton et al. (1987) (PeetNorton et al., 1987). Additionally, Al-Hourani et al. (2015) explored its role in forming crystal structures of tetrazole derivatives (Al-Hourani et al., 2015).

  • Catalysis in Synthesis of Tetrazoles The compound has been utilized as a catalyst in the green synthesis of 5-substituted 1H-tetrazole derivatives, as reported by Aali et al. (2022). This method highlights the use of ethylene glycol as a green solvent and showcases the efficiency of the synthesis process (Aali et al., 2022).

  • Chemical Reactions and Derivatives Obafemi (1982) described various reactions of 5-chloro-2-thiophenesulfonyl chloride, which is structurally related to the compound . These reactions include the formation of sulfonamides, sulfonyl azides, and more (Obafemi, 1982). Reese and Pei-Zhuo (1993, 1994) also investigated its use in the phosphotriester approach for synthesizing oligonucleotides (Reese & Pei-Zhuo, 1993) (Reese & Pei-Zhuo, 1994).

  • Molecular Structure and Biological Evaluation Studies like those by Akram et al. (2019) involve the synthesis, molecular structure, spectroscopic properties, and biological evaluation of tetrazole derivatives, providing insights into the applications of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride in medicinal chemistry and biochemistry (Akram et al., 2019).

  • Antiviral Activity Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives starting from compounds structurally similar to 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride, revealing their potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the available resources.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, related compounds have shown potential in various fields, indicating possible future directions for this compound as well3.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

5-(2H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O2S2/c6-14(11,12)4-2-1-3(13-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNDNVYOIZJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680583
Record name 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride

CAS RN

924964-21-6
Record name 5-(2H-Tetrazol-5-yl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924964-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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